molecular formula C18H10N2S5 B12522857 1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline CAS No. 820970-29-4

1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline

Cat. No.: B12522857
CAS No.: 820970-29-4
M. Wt: 414.6 g/mol
InChI Key: PREGFJXNBKUZKK-UHFFFAOYSA-N
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Description

1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thienoquinoxaline core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of dithiolylidene groups further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline typically involves multi-step organic reactions. One common method includes the condensation of thieno[3,4-B]quinoxaline with dithiolylidene precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the dithiolylidene moieties are replaced with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogenating agents, alkylating agents; reactions may require the presence of catalysts and are often conducted under reflux conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced sulfur derivatives, and various substituted thienoquinoxaline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials. Its unique structure makes it valuable in the development of new catalysts and ligands.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules is of significant interest.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism of action of 1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline involves its interaction with various molecular targets and pathways. The compound’s dithiolylidene groups can form strong interactions with metal ions, making it an effective ligand in coordination chemistry. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline stands out due to its unique combination of a thienoquinoxaline core and dithiolylidene groups. This structure imparts distinct electronic properties and reactivity, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions further enhances its versatility compared to similar compounds.

Properties

CAS No.

820970-29-4

Molecular Formula

C18H10N2S5

Molecular Weight

414.6 g/mol

IUPAC Name

1,3-bis(1,3-dithiol-2-ylidenemethyl)thieno[3,4-b]quinoxaline

InChI

InChI=1S/C18H10N2S5/c1-2-4-12-11(3-1)19-17-13(9-15-21-5-6-22-15)25-14(18(17)20-12)10-16-23-7-8-24-16/h1-10H

InChI Key

PREGFJXNBKUZKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(SC(=C3N=C2C=C1)C=C4SC=CS4)C=C5SC=CS5

Origin of Product

United States

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